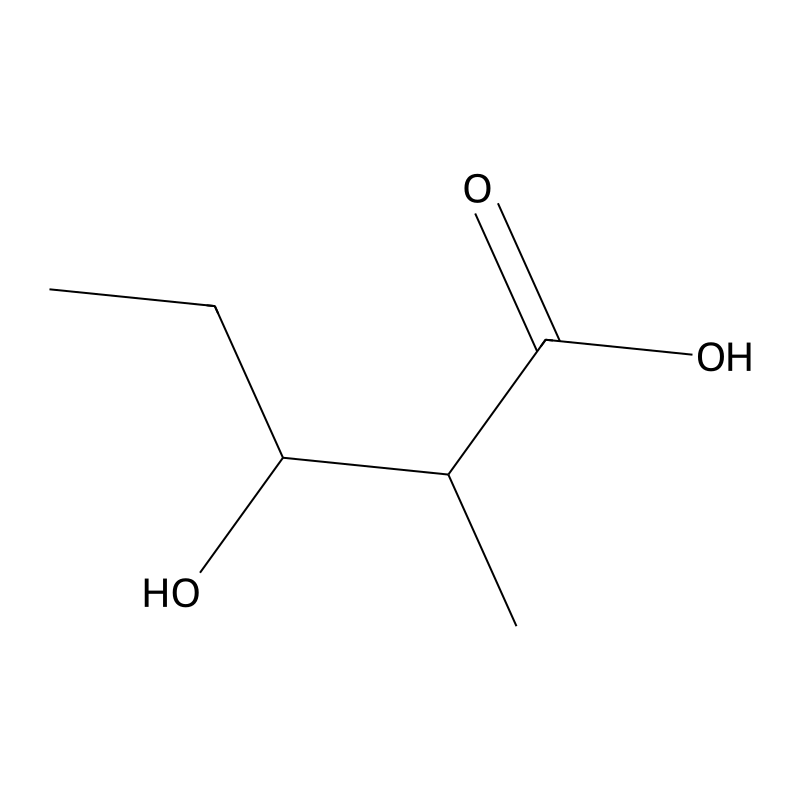

3-Hydroxy-2-methylvaleric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Hydroxy-2-methylvaleric acid is an organic compound classified as a hydroxy fatty acid, with the molecular formula and an average molecular weight of approximately 132.16 g/mol. It is related to the metabolism of branched-chain amino acids, particularly L-isoleucine, and is a product of its catabolism. The compound exists in various stereoisomeric forms, including 2S,3S and 2S,3R derivatives, which can be separated due to their distinct physical properties .

Potential Biomarker

3-Hydroxy-2-methylvaleric acid (3-hydroxy-2-methylpentanoic acid) is currently being investigated as a potential biomarker for various metabolic disorders, including methylmalonic acidemia (MMA) and propionic acidemia (PA) []. These are rare inherited disorders affecting the body's ability to break down certain amino acids and fatty acids. Early detection and diagnosis of these conditions are crucial for preventing severe complications. Studies suggest that elevated levels of 3-hydroxy-2-methylvaleric acid in blood and urine samples may be indicative of MMA and PA, aiding in early diagnosis and monitoring of these conditions [, ].

Studies in Mitochondrial Function

Mitochondria are cellular organelles responsible for energy production. Recent research explores the potential role of 3-hydroxy-2-methylvaleric acid in mitochondrial function. Studies suggest that this compound might influence mitochondrial morphology and function in specific cell types []. However, further investigation is needed to understand the precise mechanisms and potential implications of these findings.

Future Research Directions

Research on 3-hydroxy-2-methylvaleric acid is ongoing, with scientists exploring its potential applications in various fields. Some potential future research directions include:

- Understanding the mechanisms of action: Further research is needed to elucidate the specific mechanisms by which 3-hydroxy-2-methylvaleric acid might function as a biomarker or influence mitochondrial activity.

- Clinical trial evaluation: Large-scale clinical trials are necessary to validate the efficacy of 3-hydroxy-2-methylvaleric acid as a diagnostic tool for metabolic disorders.

- Investigating therapeutic potential: Future studies could explore the potential therapeutic applications of 3-hydroxy-2-methylvaleric acid in managing metabolic disorders or other conditions.

This compound has been studied for its biological activity, particularly in relation to metabolic disorders. Elevated levels of 3-hydroxy-2-methylvaleric acid are associated with maple syrup urine disease, a genetic disorder affecting branched-chain amino acid metabolism. The presence of this metabolite in urine serves as a biomarker for diagnosing this condition . Additionally, its role in cellular metabolism suggests potential implications in energy production and metabolic regulation.

The synthesis of 3-hydroxy-2-methylvaleric acid can be achieved through various methods:

- Reduction of 2-keto-3-methylvaleric acid: This method involves enzymatic reduction using lactate dehydrogenase or chemical reduction techniques.

- Chemical synthesis: Laboratory synthesis can be performed using starting materials that undergo specific reactions to yield the target compound.

- Biotechnological approaches: Utilizing microbial fermentation processes can also produce this compound from precursors derived from natural sources .

3-Hydroxy-2-methylvaleric acid has several applications:

- Biomarker: Used in clinical diagnostics for metabolic disorders like maple syrup urine disease.

- Research: Investigated in studies related to amino acid metabolism and metabolic pathways.

- Pharmaceuticals: Potentially useful in developing treatments for metabolic disorders due to its role in amino acid catabolism .

Research has indicated that 3-hydroxy-2-methylvaleric acid interacts with various metabolic pathways. Studies have shown that it may influence the activity of enzymes involved in branched-chain amino acid metabolism, potentially affecting energy production and metabolic balance within cells . Further investigation into its interactions could provide insights into therapeutic applications.

3-Hydroxy-2-methylvaleric acid shares structural similarities with several other organic acids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-3-methylpentanoic acid | Isomer with different hydroxyl positioning | |

| 3-Hydroxy-3-methylvaleric acid | Similar but differs in stereochemistry | |

| 2-Keto-3-methylvaleric acid | Precursor in the metabolic pathway |

Uniqueness: The primary distinction of 3-hydroxy-2-methylvaleric acid lies in its specific stereochemistry and its direct involvement in L-isoleucine metabolism, making it a critical metabolite for certain genetic conditions .

Chemical synthesis of 3-hydroxy-2-methylvaleric acid through hydrogenolysis and acetylation represents a well-established synthetic pathway that leverages traditional organic chemistry approaches [2]. The hydrogenolysis process involves the catalytic reduction of benzyloxy-protected intermediates using palladium on activated carbon as the preferred catalyst [2]. This methodology has been successfully demonstrated in the synthesis of related compounds, where 3-benzyloxy-2-methylbenzoic acid undergoes hydrogenolysis to yield the corresponding hydroxy acid [2].

The hydrogenolysis reaction is typically conducted in aqueous medium using palladium on activated carbon catalyst under hydrogen atmosphere at elevated pressure [2]. The reaction conditions include temperatures of approximately 50°C and hydrogen pressures of 10 bar, with reaction completion typically achieved within 20 minutes as evidenced by cessation of hydrogen uptake [2]. The use of strong bases such as sodium hydroxide during the hydrogenolysis facilitates the formation of water-soluble alkali metal salts of the carboxylic acid, improving reaction efficiency [2].

Following hydrogenolysis, acetylation can be performed to introduce acetyl protecting groups or to modify the hydroxyl functionality [2]. The acetylation process employs acetic anhydride in the presence of mineral acids, with typical conditions involving 1.2 to 1.6 molar equivalents of acetic anhydride per mole of starting material [2]. The acetylation reaction proceeds efficiently in aqueous medium, allowing for direct conversion without intermediate isolation of the hydroxy acid [2].

| Reaction Parameter | Optimal Conditions |

|---|---|

| Catalyst | Palladium on activated carbon (5%) |

| Temperature | 50°C |

| Pressure | 10 bar hydrogen |

| Reaction Time | 20 minutes |

| Base | Sodium hydroxide (2-3 equivalents) |

| Acetylation Agent | Acetic anhydride (1.2-1.6 equiv) |

Biocatalytic Production Using Microbial Systems

Biocatalytic production of 3-hydroxy-2-methylvaleric acid utilizes microbial systems that leverage natural enzymatic pathways for stereospecific synthesis [4] [9]. Polyhydroxyalkanoate synthesis pathways in various bacterial strains have been identified as particularly effective for producing this compound as part of the broader family of 3-hydroxyalkanoic acids [4] [25].

Activated sludge systems represent one of the most successful microbial approaches for producing 3-hydroxy-2-methylvalerate [4] [23]. These mixed microbial cultures demonstrate the ability to synthesize polyhydroxyalkanoates containing 3-hydroxy-2-methylvalerate as a monomer unit, with production yields reaching significant levels under controlled feast-famine conditions [25]. The identification of polyhydroxyalkanoate synthase genes in activated sludge microorganisms has confirmed the enzymatic basis for this production pathway [4].

Specific bacterial strains have shown particular promise for 3-hydroxy-2-methylvaleric acid production. Pseudomonas putida strains have been successfully engineered to produce polyhydroxyalkanoates containing 3-hydroxy-2-methylvalerate, with production titers reaching 0.56 grams of polyhydroxyalkanoate per gram of cell dry mass [24]. The metabolic pathways in these organisms utilize acetate, butyrate, and propionate as primary precursors through various biochemical routes [24].

The ratio of propionate to acetate in the feed composition significantly influences the production of 3-hydroxy-2-methylvalerate in microbial systems [23]. Research has demonstrated that increasing the propionate to acetate ratio leads to enhanced incorporation of 3-hydroxy-2-methylvalerate into the polymer structure, with percentages reaching up to 7.9 millimolar carbon percent in the final product [25]. This relationship provides a controllable parameter for optimizing production yields.

| Microbial System | Production Yield | Key Substrates | Reference Conditions |

|---|---|---|---|

| Activated Sludge | 4.226-2.469 mmol-C/g VSS | Propionate/Acetate | Feast-famine cycles |

| Pseudomonas putida | 0.56 g PHA/g CDM | Food waste carboxylates | Nutrient control |

| Mixed Culture | 42.31% PHA content | Valerate-dominant hydrolysate | Complex feedstock |

Asymmetric Synthesis Approaches for Enantiomeric Control

Asymmetric synthesis of 3-hydroxy-2-methylvaleric acid requires sophisticated approaches to achieve enantiomeric control due to the presence of multiple chiral centers . The most direct route involves stereoselective reduction of the corresponding ketoacid precursor using chiral catalysts or enzymatic systems . Asymmetric reduction has been demonstrated as an effective method for synthesizing the desired stereoisomer with high enantiomeric excess .

Enzymatic resolution techniques provide an alternative approach for achieving enantiomeric control in the synthesis of 3-hydroxy-2-methylvaleric acid . These methods involve the separation of racemic mixtures into their respective enantiomers using stereospecific enzymes . The enzymatic approach offers advantages in terms of selectivity and environmental compatibility compared to traditional chemical methods .

Chiral catalysts play a crucial role in asymmetric synthesis approaches. Ruthenium-based catalysts with chiral ligands such as BINAP have been successfully employed for enantioselective hydrogenation reactions, achieving enantiomeric excess values greater than 95% . The selection of appropriate chiral auxiliaries and reaction conditions is critical for maintaining high stereoselectivity throughout the synthetic process [13] [15].

Biocatalytic asymmetric synthesis represents an emerging approach that combines the advantages of enzymatic specificity with scalable production methods [11] . Specific enzymes from microorganisms such as Pseudomonas fluorescens have been characterized for their ability to selectively produce chiral 3-hydroxyalkanoic acids . These enzyme systems offer the potential for direct production of enantiomerically pure compounds without the need for subsequent resolution steps [11].

| Asymmetric Method | Enantiomeric Excess | Catalyst/Enzyme | Reaction Conditions |

|---|---|---|---|

| Ru-BINAP Hydrogenation | >95% | Ruthenium-BINAP | H₂, moderate pressure |

| Enzymatic Resolution | Variable | Specific esterases | Aqueous medium, pH 7-8 |

| Biocatalytic Reduction | High | Ketoreductases | NADH cofactor, 30°C |

| Chiral Auxiliary | 85-95% | Various auxiliaries | Stereocontrolled conditions |

Industrial-Scale Fermentation Techniques

Industrial-scale fermentation for 3-hydroxy-2-methylvaleric acid production requires optimization of multiple parameters including strain selection, medium composition, and process control strategies [19] [21]. Large-scale bioreactor systems have been successfully implemented for the production of related 3-hydroxyalkanoic acids, providing a foundation for scaling up 3-hydroxy-2-methylvaleric acid production [19].

Fed-batch fermentation strategies have proven most effective for maximizing product yields in industrial settings [19] [21]. These approaches involve controlled addition of nutrients and substrates throughout the fermentation process to maintain optimal growth conditions and prevent substrate inhibition [19]. Research has demonstrated that fed-batch cultivation can achieve product titers exceeding 100 grams per liter for related compounds, indicating the potential for similar yields with 3-hydroxy-2-methylvaleric acid [19].

Process optimization for industrial fermentation focuses on several critical parameters. pH control emerges as a particularly important factor, with studies showing that maintaining pH between 5.5 and 7.0 significantly influences product formation and yield [19]. Temperature control typically involves maintaining fermentation temperatures between 30-37°C to optimize enzymatic activity while preventing thermal degradation of the product [19].

Substrate utilization strategies in industrial fermentation often employ renewable feedstocks to improve economic viability [19] [21]. Food waste-derived substrates and agricultural residues have been successfully utilized as carbon sources for 3-hydroxyalkanoic acid production, demonstrating the potential for sustainable industrial processes [24]. The use of mixed substrates, including glucose, xylose, and organic acids, allows for enhanced carbon utilization efficiency [21].

Downstream processing represents a critical component of industrial-scale production, requiring efficient separation and purification methods [19]. Typical recovery processes involve acidification of the fermentation broth followed by solvent extraction or crystallization to isolate the pure product [19]. The development of integrated bioprocessing approaches that combine fermentation with in-situ product recovery can significantly improve overall process economics [21].

| Process Parameter | Optimal Range | Impact on Yield | Control Strategy |

|---|---|---|---|

| pH | 5.5-7.0 | High influence | Automated pH control |

| Temperature | 30-37°C | Moderate influence | Temperature regulation |

| Dissolved Oxygen | 20-40% saturation | Critical for aerobic processes | Cascade control |

| Feed Rate | Variable | Prevents inhibition | Fed-batch strategy |

| Product Concentration | 50-100 g/L | Economic threshold | Process optimization |

3-Hydroxy-2-methylvaleric acid demonstrates distinct thermodynamic characteristics that reflect its molecular structure combining both polar functional groups and a branched alkyl chain. The compound has a molecular formula of C₆H₁₂O₃ with a molecular weight of 132.16 g/mol [1] [2]. The boiling point has been determined to be 250.5°C at 760 mmHg [3] [4], which is consistent with the presence of hydrogen bonding capabilities from both the hydroxyl and carboxyl functional groups.

The elevated boiling point compared to simple carboxylic acids of similar molecular weight can be attributed to intermolecular hydrogen bonding interactions. The presence of the hydroxyl group at the 3-position creates additional opportunities for hydrogen bond formation beyond those provided by the carboxylic acid group alone. This extensive hydrogen bonding network requires significant thermal energy to overcome during the phase transition from liquid to vapor.

The density of the compound has been reported as 1.097 g/cm³ [3], indicating that it is slightly denser than water. This property reflects the compact molecular structure and the presence of electronegative oxygen atoms that contribute to the overall molecular density. The refractive index of 1.457 [3] provides additional insight into the optical properties and molecular polarizability of the compound.

Table 3.1.1: Thermodynamic Parameters of 3-Hydroxy-2-methylvaleric acid

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 132.16 g/mol | [1] [2] |

| Boiling Point | 250.5°C at 760 mmHg | [3] [4] |

| Density | 1.097 g/cm³ | [3] |

| Refractive Index | 1.457 | [3] |

| Flash Point | 119.5°C | [3] [4] |

| Vapor Pressure | 0.00343 mmHg at 25°C | [3] [4] |

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of 3-Hydroxy-2-methylvaleric acid reflects the dual nature of its molecular structure, which contains both hydrophilic functional groups and a hydrophobic alkyl backbone. The compound exhibits limited solubility in water , which can be attributed to the balance between the polar hydroxyl and carboxyl groups that favor aqueous dissolution and the nonpolar pentyl chain that opposes it.

In polar organic solvents, 3-Hydroxy-2-methylvaleric acid demonstrates significantly enhanced solubility [7]. This improved dissolution behavior results from the ability of polar organic solvents to form hydrogen bonds with both the hydroxyl and carboxyl functional groups while also providing a more compatible environment for the organic alkyl portion of the molecule. The presence of the hydroxyl group contributes to its solubility in polar solvents, while the ester functional group analogue influences its reactivity and volatility [7].

Specific solubility data indicates that the compound is slightly soluble in chloroform and methanol [8], with expected solubility in ethanol based on structural considerations. The solubility in chloroform, despite its relatively low polarity, suggests that the organic backbone of the molecule can interact favorably with moderately polar aprotic solvents. The hydrogen bonding capability of the compound allows for favorable interactions with protic polar solvents like alcohols.

The solubility behavior follows predictable patterns based on the "like dissolves like" principle, where the polar functional groups enable dissolution in polar media while the alkyl chain provides some compatibility with less polar environments. Temperature dependence of solubility is expected, with higher temperatures generally increasing the dissolution rate and extent across most solvent systems.

Table 3.2.1: Solubility Profile in Various Solvent Systems

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | Limited | Hydrogen bonding vs. hydrophobic chain |

| Polar Organic Solvents | Soluble | Comprehensive molecular interaction |

| Methanol | Slightly Soluble | Hydrogen bonding with hydroxyl groups |

| Ethanol | Soluble | Extended alkyl compatibility |

| Chloroform | Slightly Soluble | Moderate polarity match |

| Non-polar Solvents | Poor | Insufficient polar interaction |

pH-Dependent Tautomerism and Ionic States

The acid-base behavior of 3-Hydroxy-2-methylvaleric acid is governed by the ionization of its carboxylic acid functional group, which follows typical carboxylic acid dissociation patterns. Based on literature values for structurally similar carboxylic acids, the compound is expected to have a pKa value in the range of 4.5-5.0 [9] [10] [11]. This places it within the characteristic pKa range for aliphatic carboxylic acids, which typically exhibit pKa values between 4.0 and 5.0 [12] [13].

The presence of the hydroxyl group at the 3-position introduces additional complexity to the pH-dependent behavior. While this hydroxyl group is not expected to significantly ionize under physiological conditions due to its much higher pKa (typically around 16-18 for secondary alcohols [11] [14]), it can participate in intramolecular hydrogen bonding with the carboxylate group when the acid is deprotonated.

At pH values below the pKa, the compound exists predominantly in its neutral, protonated form where the carboxylic acid group retains its hydrogen atom. Under these acidic conditions, both the carboxyl and hydroxyl groups can participate in intermolecular hydrogen bonding, influencing the compound's solubility and physical properties. The neutral form is more lipophilic and shows enhanced solubility in organic solvents.

At pH values above the pKa, the carboxylic acid group becomes deprotonated, forming the carboxylate anion. This ionized form exhibits significantly increased water solubility due to the formation of ionic interactions with water molecules and the enhanced hydrogen bonding capability of the carboxylate group. The anionic form also shows improved solubility in polar protic solvents.

The hydroxyl group may participate in keto-enol tautomerism under specific conditions, particularly in the presence of basic catalysts or at elevated temperatures. However, for 3-hydroxy carboxylic acids, the enol form is generally thermodynamically favored over the keto tautomer, unlike the behavior observed in some hydroxypyridine systems [15].

Table 3.3.1: pH-Dependent Ionic States

| pH Range | Predominant Form | Characteristics |

|---|---|---|

| < 3.0 | Fully Protonated | Neutral, lipophilic, hydrogen bonding |

| 3.0-6.0 | Mixed Forms | Equilibrium between neutral and ionic |

| > 6.0 | Carboxylate Anion | Hydrophilic, enhanced water solubility |

Physical Description

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant